Cas no 88474-18-4 (5-fluoro-8-methylquinoline)

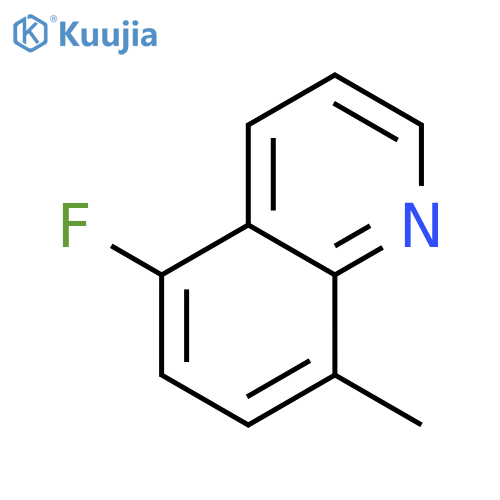

5-fluoro-8-methylquinoline structure

商品名:5-fluoro-8-methylquinoline

5-fluoro-8-methylquinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 5-fluoro-8-methyl-

- 5-fluoro-8-methylquinoline

- 5-Fluoro-8-methyl-quinoline

- SCHEMBL2557719

- AKOS024262046

- MFCD09863332

- CS-0245375

- F13837

- Z295461060

- SB39354

- 88474-18-4

- EN300-30403

- DTXSID20479451

-

- MDL: MFCD09863332

- インチ: InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3

- InChIKey: XEJHEHMTWJYXGE-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=C(C=C1)F)C=CC=N2

計算された属性

- せいみつぶんしりょう: 161.064077422g/mol

- どういたいしつりょう: 161.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 12.9Ų

5-fluoro-8-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0311-250mg |

5-Fluoro-8-methyl-quinoline |

88474-18-4 | 96% | 250mg |

¥944.35 | 2025-01-21 | |

| Enamine | EN300-30403-5.0g |

5-fluoro-8-methylquinoline |

88474-18-4 | 95.0% | 5.0g |

$411.0 | 2025-02-20 | |

| Enamine | EN300-30403-0.5g |

5-fluoro-8-methylquinoline |

88474-18-4 | 95.0% | 0.5g |

$118.0 | 2025-02-20 | |

| abcr | AB481902-5 g |

5-Fluoro-8-methylquinoline |

88474-18-4 | 5g |

€955.40 | 2022-07-29 | ||

| eNovation Chemicals LLC | D971469-25g |

5-Fluoro-8-methyl-quinoline |

88474-18-4 | 95% | 25g |

$2675 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0311-1g |

5-Fluoro-8-methyl-quinoline |

88474-18-4 | 96% | 1g |

1204.22CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0311-100mg |

5-Fluoro-8-methyl-quinoline |

88474-18-4 | 96% | 100mg |

831.08CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D971469-5g |

5-Fluoro-8-methyl-quinoline |

88474-18-4 | 95% | 5g |

$665 | 2024-07-28 | |

| Chemenu | CM143494-5g |

5-fluoro-8-methylquinoline |

88474-18-4 | 95% | 5g |

$757 | 2021-08-05 | |

| Alichem | A189005576-1g |

5-Fluoro-8-methylquinoline |

88474-18-4 | 95% | 1g |

$400.00 | 2023-08-31 |

88474-18-4 (5-fluoro-8-methylquinoline) 関連製品

- 313337-32-5(4-Fluoro-7-methylindole)

- 137595-46-1(6-fluoro-3-methyl-Quinoline)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88474-18-4)5-fluoro-8-methylquinoline

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):164.0/655.0/2619.0